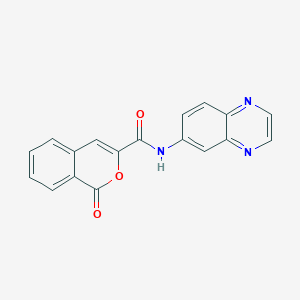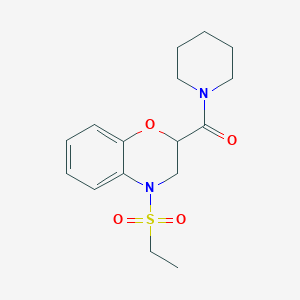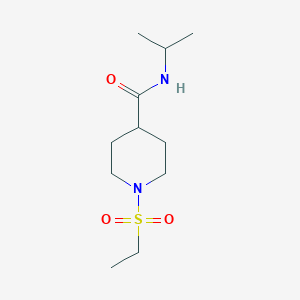![molecular formula C18H14ClN3O2 B4628032 1-(2-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4628032.png)
1-(2-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
説明
Synthesis Analysis
The synthesis of related compounds often involves the cyclization of intermediate structures, such as ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, using specific reagents like 3-amino-5-methylisoxazole. These intermediates can be obtained through the Biginelli reaction, a one-pot condensation process involving aromatic aldehydes, ethyl acetoacetate, and thioureas, catalyzed by agents such as ceric ammonium nitrite (CAN) (Rajanarendar et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated using various spectroscopic techniques, including NMR, MS, and FT-IR, alongside X-ray crystallography. These methods confirm the complex molecular architecture and help in understanding the electronic and spatial configuration, which is crucial for their biological activity (Wu et al., 2022).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. Their interaction with different reagents can lead to the formation of novel derivatives with diverse biological activities. For instance, their reaction with hydrazonoyl halides has been explored to synthesize new pyrimidine, tetrazine, and quinazoline derivatives with antimicrobial properties (Abdelhamid et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are closely related to their molecular structure. Understanding these properties is essential for their application in drug design and synthesis. Techniques like X-ray diffraction analysis provide detailed insights into their crystal packing and molecular interactions within the solid state.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are pivotal in defining the pharmacological profile of these compounds. Density Functional Theory (DFT) calculations, molecular docking, and in vitro studies are employed to predict and evaluate their biological activities, mechanism of action, and potential as therapeutic agents. These studies often reveal a strong relationship between the chemical structure and biological activity, guiding the design of more effective and selective drug candidates (Mulakayala et al., 2012).
科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed methods for the synthesis of azolopyrimidoquinolines, pyrimidoquinazolines, and related compounds, demonstrating their anti-oxidant, anti-inflammatory, and analgesic activities. The synthesis involves using key intermediates and characterizing the compounds through IR, NMR, and mass spectral studies. Compounds within this family have shown significant inhibitory anti-oxidant activity and protective effects against DNA damage, highlighting their potential as therapeutic agents (El-Gazzar et al., 2009).
Biological Applications
Antimicrobial and Anti-inflammatory Activities
Some derivatives of the compound exhibit antimicrobial and anti-inflammatory activities. For instance, a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones showed good antibacterial and antifungal activities, comparable to standard antibiotics. These compounds also demonstrated mosquito larvicidal activity against Culex quinquefasciatus larvae, indicating their potential in controlling mosquito-borne diseases (Rajanarendar et al., 2010).
Anticancer Properties
Research has also focused on the synthesis of quinazolin-4(3H)-ones and their evaluation as potential anticancer agents. A methodology for synthesizing 2-aryl quinazolin-4(3H)-ones under mild conditions using catalytic InCl3 has been developed. This method extended to the synthesis of 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, showing promising anti-proliferative properties in vitro against cancer cell lines. The inhibition of sirtuins is suggested as a possible mechanism of action for these molecules, underscoring their significance in medicinal chemistry and drug discovery (Mulakayala et al., 2012).
Methodological Advancements
Advancements in synthetic methods have facilitated the exploration of the compound's applications. For instance, the use of ultrasound irradiation has improved the synthesis of quinazolin-11-one derivatives, offering a more efficient route for generating these compounds with potentially valuable biological activities (Docampo Palacios & Pellón Comdom, 2003).
特性
IUPAC Name |
1-(2-chlorobenzoyl)-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-8-3-1-6-12(14)16(23)21-10-5-11-22-17(24)13-7-2-4-9-15(13)20-18(21)22/h1-4,6-9H,5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYILWYAWYBQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)carbonyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4627960.png)
![10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4627966.png)


![N-(4-bromo-3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4627975.png)

![methyl 2-[(3-ethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4627987.png)

![1-[(4-butylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4628012.png)
![N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4628020.png)
![1-(2-chlorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4628028.png)
![2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4628034.png)

![2-(2-chlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4628057.png)